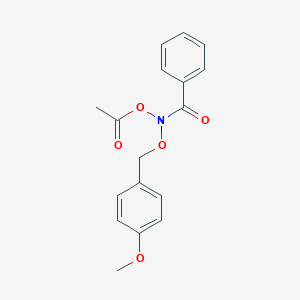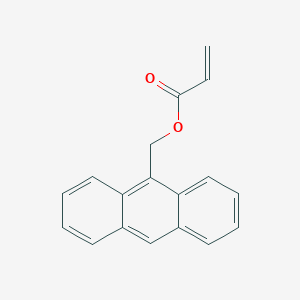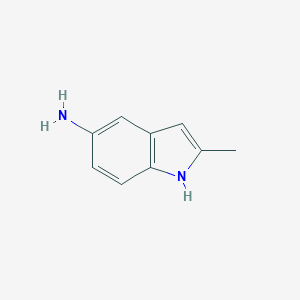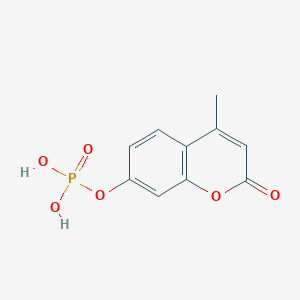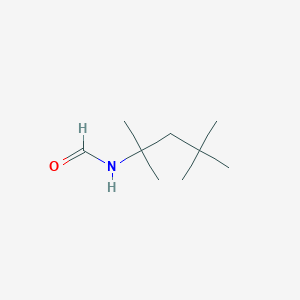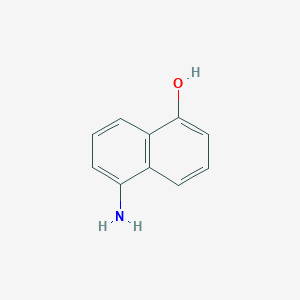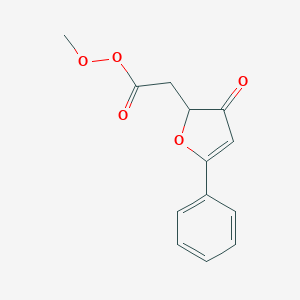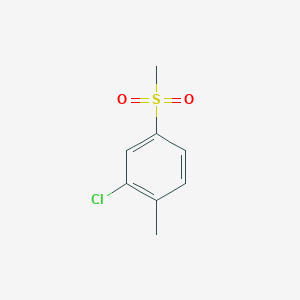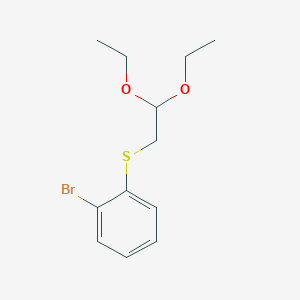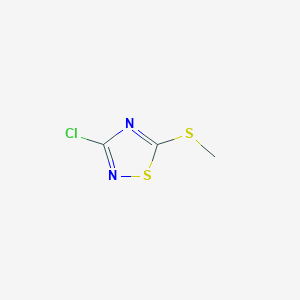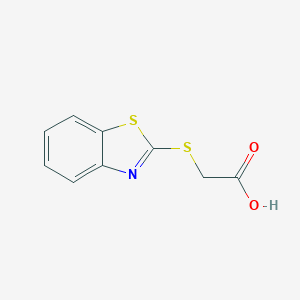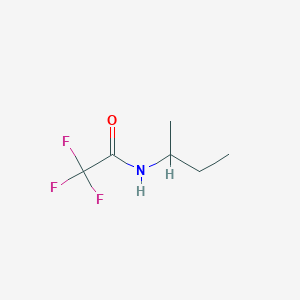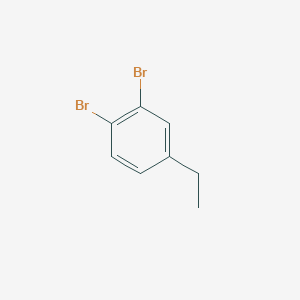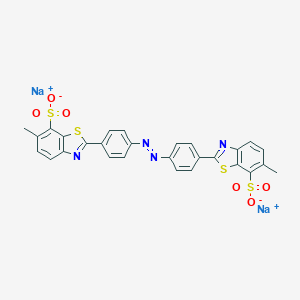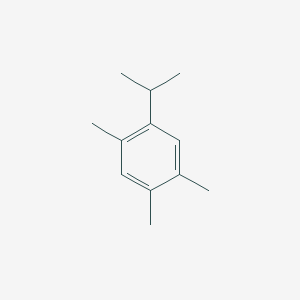
5-Isopropyl-1,2,4-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-1,2,4-trimethylbenzene, also known as p-cymene, is an organic compound found in essential oils of various plants such as thyme, cumin, and oregano. It is a colorless liquid with a pleasant odor and has been used in the fragrance and flavor industry for many years. Recently, it has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-1,2,4-trimethylbenzene is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and gene expressions. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are involved in the pathogenesis of many diseases.
Effets Biochimiques Et Physiologiques
P-cymene has been shown to have various biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease lipid peroxidation. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
P-cymene has many advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, it has limitations such as poor solubility in water and instability under certain conditions.
Orientations Futures
There are many future directions for the research of 5-Isopropyl-1,2,4-trimethylbenzene. It has shown potential as a natural alternative to synthetic drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, its potential as a food preservative and insecticide should be explored.
Méthodes De Synthèse
P-cymene can be synthesized by various methods such as the alkylation of toluene with isopropyl alcohol or the dehydrogenation of cumene. However, the most common method is the distillation of essential oils from plants that contain 5-Isopropyl-1,2,4-trimethylbenzene.
Applications De Recherche Scientifique
P-cymene has been studied extensively for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's.
Propriétés
Numéro CAS |
10222-95-4 |
|---|---|
Nom du produit |
5-Isopropyl-1,2,4-trimethylbenzene |
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1,2,4-trimethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-8H,1-5H3 |
Clé InChI |
POOXAYBPGIHSME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)C(C)C)C |
Point d'ébullition |
221.0 °C |
melting_point |
21.0 °C |
Autres numéros CAS |
10222-95-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



